molecular formula C10H11ClO3 B1355218 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone CAS No. 20601-92-7

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B1355218
CAS RN: 20601-92-7
M. Wt: 214.64 g/mol
InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, also known as 2C-D, is a synthetic drug classified as a psychedelic phenethylamine. It was first synthesized in 1975 by Alexander Shulgin and is structurally related to mescaline, a naturally occurring psychedelic alkaloid found in the peyote cactus. 2C-D is known to produce a wide range of effects, including altered states of consciousness, visual and auditory hallucinations, and distortions of time and space. It is also known to produce feelings of euphoria, empathy, and introspection.

Scientific Research Applications

Synthesis of Isoquinoline Precursors

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone: serves as a key intermediate in the synthesis of isoquinoline precursors. These precursors are essential for the production of various isoquinoline alkaloids, which have significant pharmacological activities .

Development of Vasodilators

The compound is used in the development of vasodilators. By mimicking the chemical structure of papaverine, an opium-derived isoquinoline alkaloid, researchers aim to create new drugs that can relax smooth muscles and widen blood vessels .

Nitric Oxide Synthesis Stimulation

Research indicates that derivatives of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can stimulate endogenous nitric oxide synthesis. This is crucial for regulating blood pressure and preventing conditions like angina .

Neurotransmitter Interaction Studies

The compound has been used to study its interaction with neurotransmitters such as acetylcholine and serotonin. Understanding these interactions can lead to the development of new treatments for neurological disorders .

Gastric Smooth Muscle Research

In scientific studies, 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone derivatives have been tested on isolated gastric smooth muscle preparations to determine their effects on spontaneous contractile activity .

Nitric Oxide Synthase Regulation

The compound plays a role in the regulation of nitric oxide synthase, which is vital for the cardiovascular system. It affects the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in smooth muscle cells .

Quinoxaline Derivatives Synthesis

It is utilized in the synthesis of quinoxaline derivatives. These derivatives are important for their potential antiviral, antibacterial, and anticancer properties .

Cyclopentadienone Derivatives Synthesis

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone: is also a precursor in the synthesis of cyclopentadienone derivatives. These compounds have various applications in organic electronics and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2) . Carboxylesterases are important enzymes involved in drug metabolism and detoxification.

Mode of Action

The compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes can affect the metabolism of certain drugs and substances within the body.

Pharmacokinetics

Based on its chemical structure, we can infer that it may have good bioavailability due to its lipophilic nature . Its LogP value is 2.02, indicating a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution .

properties

IUPAC Name

2-chloro-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJPPQEPIPTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485153
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

CAS RN

20601-92-7
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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